molecular formula C13H10BrN3O3 B3841672 2-bromo-N'-(4-nitrophenyl)benzohydrazide

2-bromo-N'-(4-nitrophenyl)benzohydrazide

Cat. No.: B3841672
M. Wt: 336.14 g/mol
InChI Key: ILGCMRVPWYNXGE-UHFFFAOYSA-N
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Description

2-bromo-N’-(4-nitrophenyl)benzohydrazide is an organic compound with the molecular formula C13H10BrN3O3. It is a derivative of benzohydrazide, featuring a bromine atom and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N’-(4-nitrophenyl)benzohydrazide typically involves the reaction of 2-bromobenzohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 2-bromo-N’-(4-nitrophenyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N’-(4-nitrophenyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 2-amino-N’-(4-nitrophenyl)benzohydrazide.

    Condensation: Various hydrazone derivatives.

Scientific Research Applications

2-bromo-N’-(4-nitrophenyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-bromo-N’-(4-nitrophenyl)benzohydrazide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • 2-bromo-N’-(4-methylphenyl)benzohydrazide
  • 2-bromo-N’-(4-chlorophenyl)benzohydrazide
  • 2-bromo-N’-(4-fluorophenyl)benzohydrazide

Comparison: 2-bromo-N’-(4-nitrophenyl)benzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be reduced to an amino group, providing a versatile functional handle for further chemical modifications .

Properties

IUPAC Name

2-bromo-N'-(4-nitrophenyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c14-12-4-2-1-3-11(12)13(18)16-15-9-5-7-10(8-6-9)17(19)20/h1-8,15H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGCMRVPWYNXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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